[(3,3,3-trifluoro-2-oxopropylidene)amino]urea
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Overview
Description
[(3,3,3-trifluoro-2-oxopropylidene)amino]urea, also known as 2-(3,3,3-trifluoro-2-oxopropylidene)hydrazinecarboxamide, is a compound with the molecular formula C₄H₄F₃N₃O₂ and a molecular weight of 183.09 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,3,3-trifluoro-2-oxopropylidene)amino]urea typically involves the reaction of dialkyl (3,3,3-trifluoro-2-oxopropyl)phosphonates with urea and aryl aldehydes under Biginelli reaction conditions . This reaction is carried out in acetonitrile at room temperature with a catalytic amount of trimethylchlorosilane . The cyclocondensation of these phosphonates with urea and aryl aldehydes yields 6-aryl-4-hydroxy-2-oxo-4-trifluoromethylhexa-hydropyrimidin-5-ylphosphonates .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(3,3,3-trifluoro-2-oxopropylidene)amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield various derivatives depending on the reagents used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and applications.
Scientific Research Applications
[(3,3,3-trifluoro-2-oxopropylidene)amino]urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [(3,3,3-trifluoro-2-oxopropylidene)amino]urea involves its interaction with specific molecular targets and pathways. For example, it can undergo defluorination reactions catalyzed by enzymes such as diol dehydratase, leading to the formation of different products . The compound’s trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3,3-Trifluoro-2-oxopropylidene)hydrazinecarboxamide
- Propanedinitrile, (3,3,3-trifluoro-2-oxopropylidene)-
Uniqueness
[(3,3,3-trifluoro-2-oxopropylidene)amino]urea is unique due to its trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
[(3,3,3-trifluoro-2-oxopropylidene)amino]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O2/c5-4(6,7)2(11)1-9-10-3(8)12/h1H,(H3,8,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBHTIZXIUGGEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NNC(=O)N)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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